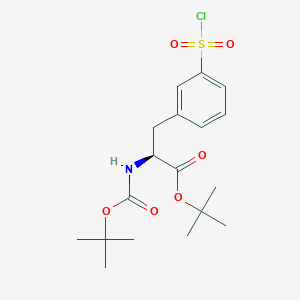
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan is a compound that combines a thiazole ring with a fluorophenyl group and an L-tryptophan moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The incorporation of a fluorophenyl group can enhance the compound’s stability and biological activity . L-tryptophan is an essential amino acid involved in protein synthesis and serves as a precursor for serotonin and melatonin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with a nucleophile.
Coupling with L-Tryptophan: The final step involves coupling the thiazole derivative with L-tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the thiazole synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Substituted thiazole derivatives
科学的研究の応用
(2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an antitumor agent due to the presence of the thiazole ring.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects.
Pathways Involved: It may inhibit key signaling pathways involved in cell proliferation and survival, contributing to its antitumor activity.
類似化合物との比較
Similar Compounds
(2-(2-(2-chlorophenyl)thiazol-4-yl)acetyl)-L-tryptophan: Similar structure but with a chlorine atom instead of fluorine.
(2-(2-(2-bromophenyl)thiazol-4-yl)acetyl)-L-tryptophan: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (2-(2-(2-fluorophenyl)thiazol-4-yl)acetyl)-L-tryptophan enhances its stability and biological activity compared to its chloro- and bromo- counterparts. Fluorine atoms are known to increase the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.
特性
分子式 |
C22H18FN3O3S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
(2S)-2-[[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C22H18FN3O3S/c23-17-7-3-1-6-16(17)21-25-14(12-30-21)10-20(27)26-19(22(28)29)9-13-11-24-18-8-4-2-5-15(13)18/h1-8,11-12,19,24H,9-10H2,(H,26,27)(H,28,29)/t19-/m0/s1 |
InChIキー |
BLYUQLROWDCGGC-IBGZPJMESA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
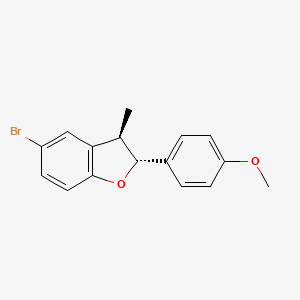
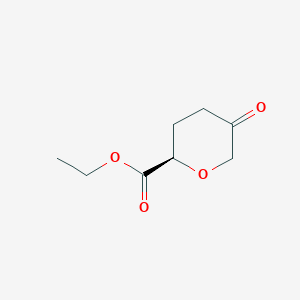
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
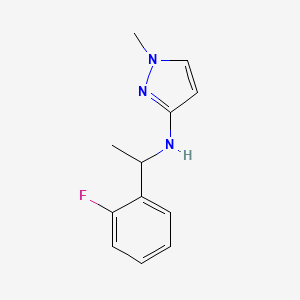
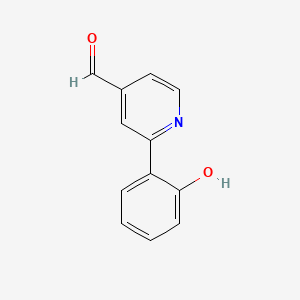



![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)

